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Compound of Interest

Compound Name: Ligritinib

Cat. No.: B15579023

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental data validating the receptor
tyrosine kinase AXL as the primary target of Ligritinib (AB801). It further compares Ligritinib's
performance with other notable AXL inhibitors, offering a valuable resource for researchers in
oncology and drug development.

Executive Summary

Ligritinib, also known as AB801, is a potent and selective, orally active inhibitor of the AXL
receptor tyrosine kinase. AXL is a key player in various oncogenic processes, including tumor
growth, metastasis, and the development of resistance to therapies, making it a compelling
target in cancer treatment. Experimental data, including biochemical and cellular assays,
strongly support AXL as the primary pharmacological target of Ligritinib. This guide delves into
the specifics of this validation and provides a comparative landscape of AXL inhibitors.

Data Presentation: Ligritinib's Potency and
Selectivity

The following tables summarize the quantitative data that substantiates AXL as the primary
target of Ligritinib and compare its activity with other AXL inhibitors.

Table 1: Biochemical Activity of Ligritinib (AB801) and Comparator AXL Inhibitors
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Selectivit  Selectivit
Compoun Assay y over y over
Target IC50 (nM) Ki(nM)
d Type MERTK TYRO3
(Fold) (Fold)
Ligritinib
hAXL HTRF 3.3 0.024 860x 1400x
(AB801)
Bemcentini
b hAXL HTRF 5.2 0.25 130x 400x
(BGB324)
Dubermati
nib hAXL HTRF 77 14x 9x
(DS1205b)
Sitravatinib  hAXL HTRF 4.0 4x 0.3x
Data sourced from Arcus Biosciences.
Table 2: Cellular Activity of Ligritinib (AB801) in AXL-Expressing Cells
Compound Cell Line Assay Type Condition IC50 (nM)
Ligritinib (AB801) H1299 NSCLC pAXL ELISA Serum-free 17
D 100% Human
Ligritinib (AB801) H1299 NSCLC pAXL ELISA 68
Serum
Bemcentinib
H1299 NSCLC pAXL ELISA Serum-free 270
(BGB324)
Bemcentinib 100% Human
H1299 NSCLC pAXL ELISA 1,100
(BGB324) Serum

Data sourced from Arcus Biosciences.

Table 3. Comparative Kinase Inhibition Profile of Gilteritinib
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Kinase IC50 (nM)
FLT3 0.29
AXL 0.73
c-KIT 230

Gilteritinib is another potent AXL inhibitor, and its profile provides a basis for comparison. Data
sourced from Mori M, et al. (2017).

Mandatory Visualization
AXL Signaling Pathway

The following diagram illustrates the central role of AXL in activating key downstream signaling

pathways that promote cancer cell survival, proliferation, and migration.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Gas6

AXL Receptor

Dimerization &
Autophosphorylation

_/

NF-kB JAK/STAT
Pathway Pathway

MAPK/ERK

Pathway

<

) -

Click to download full resolution via product page

Caption: AXL signaling pathway and point of inhibition by Ligritinib.

Experimental Workflow for AXL Target Validation

This workflow outlines the key experimental steps to validate AXL as the primary target of a
small molecule inhibitor like Ligritinib.
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Caption: Experimental workflow for validating a kinase inhibitor's primary target.

Logical Relationship of Evidence

This diagram illustrates how different lines of experimental evidence converge to validate AXL
as the primary target of Ligritinib.
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Caption: Convergence of evidence for AXL as Ligritinib's primary target.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on
established protocols in the field.

Biochemical Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
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o Objective: To determine the in vitro inhibitory activity of a compound against a purified
kinase.

o Materials:
o Recombinant human AXL kinase.
o Kinase buffer (e.g., HEPES, MgClz, DTT, BSA).
o ATP.
o Biotinylated substrate peptide (e.g., a poly-GT peptide).

o HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and
Streptavidin-XL665).

o 384-well low-volume white plates.
e Procedure:

o Add the test compound (e.g., Ligritinib) at various concentrations to the wells of the
microplate.

o Add the AXL kinase and the biotinylated substrate peptide to the wells.

o Initiate the kinase reaction by adding ATP.

o Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
o Stop the reaction and add the HTRF detection reagents.

o Incubate for 60 minutes at room temperature to allow for antibody binding.

o Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and
620 nm.

o Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-
parameter logistic curve.
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Cellular AXL Phosphorylation Assay (ELISA-based)

o Objective: To measure the ability of a compound to inhibit AXL autophosphorylation in a
cellular context.

o Materials:
o AXL-expressing cell line (e.g., H1299).
o Cell culture medium (with and without serum).
o Gasé6 ligand (to stimulate AXL phosphorylation).
o Lysis buffer.
o ELISA plate pre-coated with an AXL capture antibody.
o Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP).
o Substrate for HRP (e.g., TMB).
o Stop solution.
e Procedure:
o Seed the AXL-expressing cells in a 96-well plate and allow them to adhere.
o Serum-starve the cells to reduce basal AXL activity.
o Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
o Stimulate the cells with Gas6 for 15-30 minutes to induce AXL phosphorylation.
o Wash the cells with cold PBS and lyse them.
o Transfer the cell lysates to the AXL capture ELISA plate and incubate.

o Wash the plate and add the anti-phosphotyrosine detection antibody.
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o Wash the plate and add the HRP substrate.
o Stop the reaction with the stop solution and read the absorbance at 450 nm.

o Determine the IC50 value by plotting the absorbance against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

» Objective: To provide direct evidence of target engagement by measuring the thermal
stabilization of the target protein upon ligand binding in intact cells.

e Materials:
o Cells expressing the target protein (AXL).
o PBS and protease inhibitors.
o PCR tubes or plate.
o Thermal cycler.
o Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
o Equipment for protein quantification (e.g., Western blot or ELISA).

e Procedure:

[¢]

Treat the cells with the test compound or vehicle control.

[¢]

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

[e]

Aliquot the cell suspension into PCR tubes.

o

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g.,
3 minutes).

o

Lyse the cells to release the proteins.
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o Separate the soluble fraction (containing non-denatured protein) from the aggregated
fraction by centrifugation.

o Quantify the amount of soluble AXL protein at each temperature for both the treated and
control samples using Western blotting or ELISA.

o Plot the amount of soluble AXL as a function of temperature to generate melting curves. A
shift in the melting curve to a higher temperature in the presence of the compound
indicates target engagement.

Conclusion

The available biochemical and cellular data strongly validate AXL as the primary target of
Ligritinib. Its high potency and selectivity, particularly when compared to other AXL inhibitors,
position it as a promising therapeutic agent for cancers driven by AXL signaling. Further
studies, including Cellular Thermal Shift Assays and genetic validation experiments, would
provide additional direct evidence of target engagement and dependency. This guide provides
a foundational understanding for researchers and drug development professionals to evaluate
Ligritinib and its place in the landscape of AXL-targeted therapies.

« To cite this document: BenchChem. [Validating AXL as the Primary Target of Ligritinib: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579023#validating-axl-as-the-primary-target-of-
ligritinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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